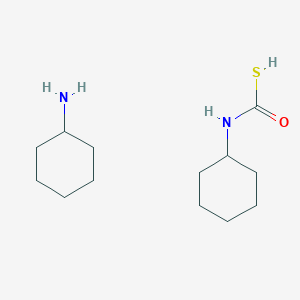
cyclohexanamine;cyclohexylcarbamothioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanamine;cyclohexylcarbamothioic S-acid is a compound with significant importance in various fields of chemistry and industry. It is known for its unique chemical structure and properties, which make it useful in a range of applications. The compound is characterized by the presence of both amine and carbamothioic acid functional groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanamine;cyclohexylcarbamothioic S-acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanamine with carbon disulfide in the presence of a base, followed by the addition of an alkylating agent. The reaction conditions typically include:
Temperature: Moderate temperatures (20-50°C)
Solvent: Polar solvents such as ethanol or methanol
Catalyst: Basic catalysts like sodium hydroxide or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. The use of high-pressure reactors and advanced purification techniques ensures the efficient and high-yield production of the compound. The reaction parameters are carefully controlled to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine;cyclohexylcarbamothioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbamothioic acid group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted amines. These products have diverse applications in chemical synthesis and industrial processes.
Scientific Research Applications
Cyclohexanamine;cyclohexylcarbamothioic S-acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanamine;cyclohexylcarbamothioic S-acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The presence of both amine and carbamothioic acid groups allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A primary aliphatic amine with similar structural features.
Cyclohexylcarbamic acid: Contains a carbamic acid group instead of a carbamothioic acid group.
Cyclohexylthiol: Contains a thiol group instead of an amine group.
Uniqueness
Cyclohexanamine;cyclohexylcarbamothioic S-acid is unique due to the combination of amine and carbamothioic acid functional groups. This dual functionality imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
64573-68-8 |
|---|---|
Molecular Formula |
C13H26N2OS |
Molecular Weight |
258.43 g/mol |
IUPAC Name |
cyclohexanamine;cyclohexylcarbamothioic S-acid |
InChI |
InChI=1S/C7H13NOS.C6H13N/c9-7(10)8-6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9,10);6H,1-5,7H2 |
InChI Key |
QDKDDFKDJDLZFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)NC(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



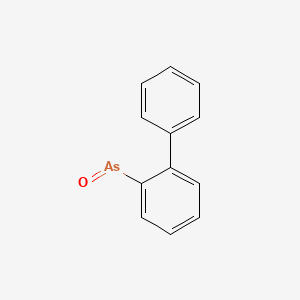
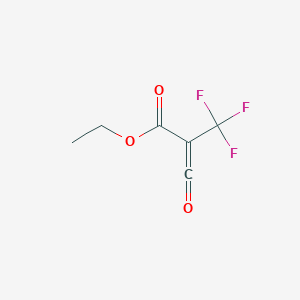
![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)

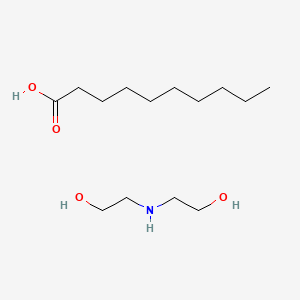

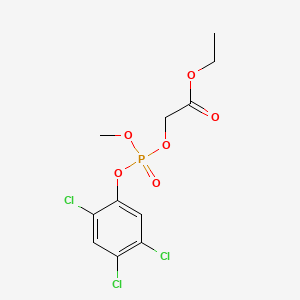
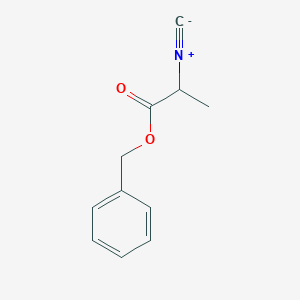
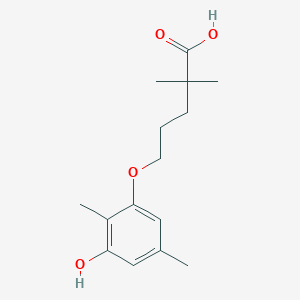
![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)


